N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride
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Overview
Description
N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride is an organosulfur compound characterized by the presence of a benzenesulfonyl group and a trifluoroethanimidoyl chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride typically involves the reaction of benzenesulfonyl chloride with 2,2,2-trifluoroethanimidoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and solvents, with additional steps for purification and quality control to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate ester derivatives.
Addition-Elimination Reactions: The compound can participate in addition-elimination reactions, particularly with compounds containing reactive N-H and O-H bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Amines: For the formation of sulfonamides.
Alcohols: For the formation of sulfonate esters.
Bases: Such as triethylamine, to neutralize by-products like hydrochloric acid.
Major Products Formed
The major products formed from reactions involving this compound include sulfonamides and sulfonate esters, which are valuable intermediates in organic synthesis .
Scientific Research Applications
N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride has several scientific research applications:
Organic Synthesis: It is used as a reagent for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industrial Chemistry: It serves as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride involves its reactivity with nucleophiles. The benzenesulfonyl group acts as an electrophilic center, facilitating nucleophilic attack and subsequent formation of sulfonamide or sulfonate ester products. The trifluoroethanimidoyl chloride moiety enhances the compound’s electrophilicity, making it more reactive towards nucleophiles .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonyl Chloride: Similar in structure but lacks the trifluoroethanimidoyl chloride moiety.
2-Nitrobenzenesulfonyl Chloride: Contains a nitro group instead of the trifluoroethanimidoyl group.
Properties
IUPAC Name |
N-(benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF3NO2S/c9-7(8(10,11)12)13-16(14,15)6-4-2-1-3-5-6/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGCUODTFLYDEK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N=C(C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10802759 |
Source
|
Record name | N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10802759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
642461-04-9 |
Source
|
Record name | N-(Benzenesulfonyl)-2,2,2-trifluoroethanimidoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10802759 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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